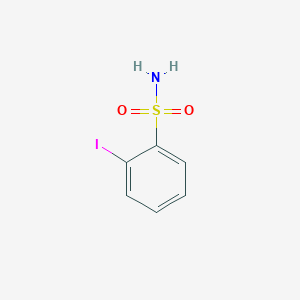

2-Iodobenzene-1-sulfonamide

Description

Significance and Multifaceted Roles of Sulfonamide Motifs

The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore found in a wide array of therapeutic agents. tandfonline.com Its presence is noted in numerous commercially available drugs, including antimicrobial agents, diuretics, antiretroviral drugs, and anti-inflammatory medications. wordpress.com The biological activity of sulfonamides is diverse, with mechanisms including the inhibition of enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthetase. researchgate.net Beyond their medicinal applications, sulfonamides are utilized as intermediates in the synthesis of various organic molecules and polymers. ncert.nic.in The N-H acidity of the sulfonamide group can be fine-tuned by the substituents on the aryl ring, influencing its biological and chemical properties. princeton.edu

Evolution and Current Trajectories in Sulfonamide Synthesis Methodologies

The traditional and most common method for preparing aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with an amine. nih.gov However, the synthesis of the requisite aryl sulfonyl chlorides often requires harsh conditions, such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, which can limit the scope of accessible structures due to functional group intolerance and regioselectivity issues. wordpress.comnih.gov

Modern synthetic methods have focused on developing milder and more versatile approaches. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool, enabling the synthesis of sulfonamides from aryl halides or boronic acids. nih.gov These methods offer greater functional group tolerance and regiochemical control. nih.gov Other recent advancements include:

The use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which provides a safer and more convenient alternative to gaseous SO₂. wordpress.comorganic-chemistry.org

Copper-catalyzed methods for the arylation of sulfonamides. organic-chemistry.org

Photoredox-catalyzed approaches for the synthesis of sulfonamides under mild conditions. princeton.eduthieme-connect.com

Electrochemical methods for the direct synthesis of sulfonamides from thiols and amines. acs.org

These innovative strategies are expanding the toolkit for chemists, allowing for the efficient and selective synthesis of a diverse range of sulfonamides. thieme-connect.com

Challenges and Opportunities in the Synthesis of Substituted Aryl Sulfonamides

Despite significant progress, challenges remain in the synthesis of complex and highly substituted aryl sulfonamides. Key challenges include:

Regioselectivity: Controlling the position of substitution on the aromatic ring, especially for polysubstituted arenes, can be difficult to achieve with classical electrophilic substitution reactions. nih.gov

Nucleophilicity of Sulfonamides: The relatively low nucleophilicity of sulfonamides can make their direct N-arylation challenging compared to simpler amines. princeton.eduthieme-connect.com

These challenges present opportunities for the development of new catalytic systems and synthetic methodologies. There is a growing interest in direct C-H functionalization reactions to install the sulfonamide group, which would offer a more atom-economical and efficient route. thieme-connect.com The development of catalysts that can operate under milder conditions and tolerate a wider range of functional groups remains a key area of research. acs.org The ability to selectively synthesize complex sulfonamides is crucial for drug discovery and the development of new materials. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHHRSIUFVAEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385002 | |

| Record name | 2-iodobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53730-99-7 | |

| Record name | 2-iodobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidating the Chemical Reactivity and Transformational Pathways of 2 Iodobenzene 1 Sulfonamide

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) of 2-iodobenzene-1-sulfonamide is a key site for chemical transformations, enabling the synthesis of a diverse array of derivatives. Its reactivity is centered on the acidic protons of the nitrogen atom, which can be readily deprotonated to form a nucleophilic anion, and the potential for the entire functional group to act as a precursor to highly reactive intermediates.

A significant transformation of primary sulfonamides, including this compound, is their reaction with aldehydes to form N-sulfonyl imines. These imines are valuable synthetic intermediates due to the electrophilic nature of their C=N double bond. A modern and practical method for this conversion involves the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) or PhI(OAc)₂, often in the presence of a catalytic amount of iodine. organic-chemistry.orgresearchgate.net This reaction can be promoted by either visible light or heat, proceeding through a radical-initiated mechanism. organic-chemistry.orgresearchgate.net

The process offers a mild and operationally simple alternative to traditional condensation methods that require the removal of water. organic-chemistry.org The reaction is initiated by the generation of a radical species that activates the substrates, leading to the formation of the N-sulfonyl imine. organic-chemistry.orgresearchgate.netresearchgate.net This pathway avoids harsh conditions and utilizes stable, commercially available reagents. organic-chemistry.org The resulting N-sulfonyl imines are activated electrophiles and can participate in various subsequent reactions. nih.gov

Table 1: Representative Conditions for N-Sulfonyl Imine Formation This table is a generalized representation based on reactions with various sulfonamides and aldehydes.

| Aldehyde Reactant | Sulfonamide | Reagents | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Benzaldehyde | Generic R-SO₂NH₂ | PhI(OAc)₂, I₂ (cat.) | Visible Light or Heat, CH₂Cl₂ | N-Benzylidene-R-sulfonamide | organic-chemistry.org |

| 4-Chlorobenzaldehyde | Generic R-SO₂NH₂ | PhI(OAc)₂, I₂ (cat.) | 40 °C, CH₂Cl₂ | N-(4-chlorobenzylidene)-R-sulfonamide | organic-chemistry.org |

| Cyclohexanecarboxaldehyde | Generic R-SO₂NH₂ | PhI(OAc)₂, I₂ (cat.) | Visible Light, CH₂Cl₂ | N-(Cyclohexylmethylene)-R-sulfonamide | organic-chemistry.org |

N-Alkylsulfonamides are a crucial class of compounds, often found in pharmaceuticals. nih.gov There are several pathways to synthesize these derivatives from a primary sulfonamide like this compound.

One common method is a two-step, one-pot procedure that begins with the formation of an N-sulfonyl imine, as described previously. The intermediate imine is not isolated but is subsequently reduced in situ to the corresponding N-alkylsulfonamide. nih.gov A typical reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov

Alternatively, direct N-alkylation can be achieved. An environmentally benign approach utilizes alcohols as alkylating agents through a "borrowing hydrogen" mechanism. nih.gov This method, often catalyzed by transition metals like iron(II) chloride with a base such as potassium carbonate, involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the sulfonamide, followed by reduction. nih.gov This process is highly selective and produces water as the only byproduct. nih.gov Another direct method involves the reaction of sulfonamides with trichloroacetimidates under thermal conditions, which does not require an external catalyst or additives. organic-chemistry.org

Table 2: Selected Methods for N-Alkylation of Sulfonamides This table presents generalized conditions for the N-alkylation of sulfonamides.

| Alkylating Agent | Sulfonamide | Catalyst/Reagents | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Benzylic Alcohols | Generic R-SO₂NH₂ | FeCl₂, K₂CO₃ | Toluene (B28343), Reflux | N-Benzylsulfonamide | nih.gov |

| Trichloroacetimidates | Generic R-SO₂NH₂ | None (Thermal) | Toluene, Reflux | N-Alkylsulfonamide | organic-chemistry.org |

| Aldehyde / NaBH₄ | Generic R-SO₂NH₂ | PhI(OAc)₂, I₂ then NaBH₄ | One-pot, two steps | N-Alkylsulfonamide | nih.gov |

The nitrogen atom of the sulfonamide group in this compound can act as a nucleophile, enabling direct alkylation, acylation, and arylation reactions to form N-substituted derivatives.

Alkylation: Beyond the methods described in 3.1.2, direct N-alkylation of sulfonamides can be performed with alkyl halides. For instance, the reaction of 2-azidobenzenesulfonamide, a related compound, with 5-bromopent-1-ene proceeds to give the N-pentenyl sulfonamide. libretexts.org This type of reaction typically requires a base to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity.

Acylation: N-Acylation of sulfonamides can be effectively carried out using acid chlorides. A notable method involves activating the acid chloride with a simple iodide source. This process is believed to proceed through a transient, highly reactive acid iodide intermediate, which is then readily attacked by the sulfonamide nucleophile. electronicsandbooks.com

Arylation: The formation of N-aryl sulfonamides via cross-coupling reactions is a powerful synthetic tool. Two major palladium- or copper-catalyzed methods are applicable: the Buchwald-Hartwig amination and the Ullmann condensation. electronicsandbooks.comwikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples aryl halides with amines, and has been extended to include sulfonamides as the nucleophilic partner. libretexts.orgacs.org It generally offers milder conditions and broader substrate scope compared to traditional methods.

Ullmann Condensation: This classic copper-catalyzed reaction couples an aryl halide with a nucleophile, such as an alcohol, amine, or sulfonamide. wikipedia.org Modern protocols often use ligands like N,N'-dimethylethylenediamine (DMEDA) or N-methylglycine with a copper(I) source (e.g., CuI) and a base like K₃PO₄ or KF/Al₂O₃ to achieve high yields under more controlled conditions, sometimes enhanced by microwave irradiation. researchgate.netelectronicsandbooks.comresearchgate.net These methods allow this compound to be coupled with other aryl halides or vice-versa.

Upon appropriate activation, the sulfonamide moiety can serve as a precursor to highly reactive sulfonyl nitrene intermediates (R-SO₂-N). These species are typically generated from sulfonyl azides (R-SO₂-N₃), which can be conceptually derived from the parent sulfonamide. Sulfonyl nitrenes are potent reagents for C-N bond formation through insertion and addition reactions. nih.govacs.org The generation can be achieved photochemically or thermally, often leading to a triplet nitrene species. nih.govacs.org Recent studies also explore the generation of related reactive species like sulfonyl nitrene radical anions under photocatalytic conditions. nih.gov

A hallmark reaction of sulfonyl nitrenes is their ability to insert into C-H bonds, a powerful transformation for direct C-H amination. nie.edu.sg Triplet sulfonyl nitrenes, in particular, can react with aliphatic hydrocarbons through a hydrogen atom transfer (HAT) pathway. nih.gov This process has been extensively developed for both intramolecular and intermolecular aminations, often mediated by transition metal catalysts, such as those based on rhodium or manganese, which can form metal-nitrenoid species. nie.edu.sg These catalyzed reactions offer a degree of control and selectivity that is often absent in the purely thermal or photochemical generation of free nitrenes. nie.edu.sg The development of sulfenylnitrenes, a related class of intermediates, has also enabled novel nitrogen-atom insertion reactions for skeletal editing of heterocyclic compounds. acs.org

Sulfonyl nitrenes readily react with alkenes to form N-sulfonyl aziridines, which are versatile three-membered heterocyclic building blocks. acs.org This transformation, known as aziridination, is a direct and atom-economical method for installing a protected nitrogen atom across a double bond. The reaction can be initiated in several ways:

Photochemical Generation: Using organic dyes as photosensitizers under visible light can generate triplet sulfonyl nitrenes from sulfonyl azides, which then react with a wide range of unactivated and functionalized alkenes. acs.org

Photocatalytic Generation: An alternative photocatalytic cycle can generate sulfonyl nitrene radical anions, which have also been shown to be effective aziridinating agents. acs.org

Metal Catalysis: Transition metals, particularly copper and rhodium, are widely used to catalyze aziridination reactions. wikipedia.org These catalysts react with a nitrene source, such as a sulfonyl azide, an iminoiodinane (e.g., PhI=NTs), or an N-halo sulfonamide salt (e.g., TsN.KI), to form a metal-nitrenoid intermediate. wikipedia.org This intermediate then transfers the nitrene group to the alkene, often with high stereospecificity and enantioselectivity, especially when chiral ligands are employed.

Table 3: General Conditions for Sulfonyl Nitrene-Mediated Aziridination of Alkenes This table summarizes representative conditions for aziridination using various nitrene sources derived from sulfonamides.

| Alkene | Nitrene Source | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Styrene | Sulfonyl Azide | Organic Dye, Visible Light | N-Sulfonyl Aziridine | acs.org |

| 1-Octene | {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane | [Rh₂(OAc)₄] | N-Sulfonyl Aziridine | |

| 4-Methylstyrene | N-iodo-N-potassio-p-toluenesulphonamide | CuCl | N-Sulfonyl Aziridine | wikipedia.org |

| Cyclohexene | Sulfonyl Azide | Ru-based photocatalyst, Visible Light | N-Sulfonyl Aziridine | acs.org |

Synthesis of Sulfonylureas

Sulfonylureas represent a significant class of compounds, and their synthesis can be achieved from sulfonamide precursors. The general and widely adopted method for preparing sulfonylureas involves the reaction of a sulfonamide with an isocyanate. google.comnih.gov In this pathway, the nitrogen atom of the sulfonamide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

For this compound, the reaction would proceed as follows:

Activation: The sulfonamide is typically deprotonated with a base to enhance its nucleophilicity.

Nucleophilic Addition: The resulting sulfonamide anion adds to the isocyanate (R-N=C=O), forming a new nitrogen-carbon bond and generating an intermediate.

Protonation: Subsequent workup or protonation yields the final sulfonylurea product.

This synthesis is generally carried out under stoichiometric control, often in an organic solvent. google.com A variety of sulfonylureas can be produced by selecting different isocyanate starting materials. This method has been foundational in the synthesis of new sulfonylurea derivatives for various applications. nih.govnih.gov

Transformation to Sulfinate Salts, Sulfones, and Sulfonic Acids

The sulfur atom in this compound can undergo various transformations to yield other important sulfur-containing functional groups.

Sulfonic Acids: Sulfonamides can be hydrolyzed to their corresponding sulfonic acids. wikipedia.org This transformation typically requires heating in aqueous acid, which cleaves the sulfur-nitrogen bond and replaces the amino group with a hydroxyl group, yielding 2-iodobenzenesulfonic acid. nih.gov

Sulfinate Salts and Sulfones: While direct conversion of sulfonamides to sulfinates is not common, related sulfur compounds offer a viable pathway. Thiosulfonates, which can be synthesized via copper-catalyzed dimerization of thiols, serve as stable and non-toxic precursors to sulfinate anions. organic-chemistry.orgnih.gov These thiosulfonates can be cleaved by nucleophiles to generate sulfinate anions in situ. organic-chemistry.org These sulfinate anions are versatile intermediates that can then react with various electrophiles, such as alkyl or benzyl (B1604629) halides, to produce a wide array of sulfones. organic-chemistry.orgnih.gov This two-step conceptual pathway—conversion of the sulfonamide to a thiol or thiosulfonate followed by cleavage and alkylation—provides a route to sulfones from a sulfonamide starting point.

Reductive Dehalogenation Processes

The carbon-iodine bond in this compound is susceptible to cleavage under reductive conditions, a process known as reductive dehalogenation or hydrodehalogenation. This reaction replaces the iodine atom with a hydrogen atom, yielding benzenesulfonamide.

This transformation has been observed to be a significant competing pathway in certain heteroannulation reactions. nih.govacs.org Specifically, the photo-stimulated reaction of this compound with the potassium enolates of particular ketones in liquid ammonia (B1221849) results predominantly in reductive dehalogenation. nih.govacs.org The extent of this reduction is directly related to the structure of the ketone enolate, particularly the number of β-hydrogen atoms available for hydrogen atom transfer, which is a key step in the competing S(RN)1 chain mechanism. nih.govacs.org Isotopic labeling studies have confirmed the critical role of these β-hydrogens in the reduction process. nih.govacs.org

| Ketone Reactant | Primary Product | Reaction Type |

| 3-Pentanone | Benzenesulfonamide | Reductive Dehalogenation nih.govacs.org |

| 2-Methyl-3-pentanone | Benzenesulfonamide | Reductive Dehalogenation nih.govacs.org |

| 2,4-Dimethyl-3-pentanone | Benzenesulfonamide | Reductive Dehalogenation nih.govacs.org |

| tert-Butyl acetate (B1210297) enolate | Benzenesulfonamide | Reductive Dehalogenation nih.govacs.org |

| Ethyl phenylacetate (B1230308) enolate | Benzenesulfonamide | Reductive Dehalogenation nih.govacs.org |

Reactions Involving the Iodo-Substituted Aromatic Ring

The iodine atom on the aromatic ring is a key site of reactivity, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions and Their Variants

The presence of the iodo-substituent makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive partners in these transformations due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst (commonly palladium). This reactivity allows for the formation of complex molecules through reactions such as Suzuki, Heck, and Sonogashira couplings. benchchem.com

For instance, in a Suzuki coupling, this compound would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the iodine atom. Similarly, palladium-catalyzed reactions with alkynes (Sonogashira coupling) or alkenes (Heck coupling) are feasible. benchchem.com Recent advancements include multicomponent reactions, such as the Pd/Cu-catalyzed four-component silylcarbonylation, which couples aryl iodides with acetylenes, silylboronates, and carbon monoxide to create β-silylenones. acs.orgacs.org

Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, are powerful tools in organic synthesis. The structure of this compound, containing both an aryl iodide and a nucleophilic sulfonamide group, is well-suited for such processes. A hypothetical domino Stille-like/azacyclization reaction would involve an initial intermolecular Stille cross-coupling of the aryl iodide with an organostannane reagent, followed by a spontaneous intramolecular cyclization (azacyclization) where the sulfonamide nitrogen attacks a newly introduced electrophilic site to form a heterocyclic ring. While this specific transformation is not explicitly detailed for this compound in the available literature, the principles of using cross-coupling reactions to initiate cyclizations are well-established for synthesizing diverse heterocyclic systems. nih.gov

Heteroannulation Reactions and Cyclization Pathways

A significant and well-documented transformation of this compound is its participation in heteroannulation reactions to form fused heterocyclic systems. These reactions construct a new ring fused to the existing benzene (B151609) ring, incorporating the sulfonamide group into the new cyclic structure.

A prime example is the synthesis of 2H-1,2-benzothiazine 1,1-dioxides through a photostimulated S(RN)1 (radical-nucleophilic substitution) reaction. nih.govacs.org This process involves reacting this compound with ketone enolates in liquid ammonia. The reaction proceeds via a radical chain mechanism, initiated by photostimulation, leading to the cyclization and formation of the benzothiazine skeleton. nih.govacs.org

The success of the heteroannulation is highly dependent on the choice of the ketone enolate. While some ketones lead to the desired cyclized products in fair to good yields, others, particularly those with a high number of β-hydrogens, favor the competing reductive dehalogenation pathway. nih.govacs.org

The table below summarizes the outcomes of heteroannulation reactions with various ketone enolates.

| Ketone Reactant | Product(s) | Yield |

| Acetone | 4-Methyl-2H-1,2-benzothiazine 1,1-dioxide | 70% nih.govacs.org |

| Pinacolone | 4-tert-Butyl-2H-1,2-benzothiazine 1,1-dioxide | 81% nih.govacs.org |

| Butanone | 3,4-Dimethyl-2H-1,2-benzothiazine 1,1-dioxide & 4-Ethyl-2H-1,2-benzothiazine 1,1-dioxide | 69% (mixture) nih.govacs.org |

| 3-Methyl-2-butanone (B44728) | 4-Isopropyl-2H-1,2-benzothiazine 1,1-dioxide & 3,3,4-Trimethyl-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide | 50% (mixture) nih.govacs.org |

| Cyclopentanone | 1,2,3,9-Tetrahydro-4H-cyclopenta[c] nih.govbenchchem.combenzothiazine 4,4-dioxide | 57% nih.govacs.org |

| Cyclohexanone | 1,2,3,4,4a,10b-Hexahydrobenzo[c] nih.govbenchchem.combenzothiazine 5,5-dioxide | 60% nih.govacs.org |

| Cyclooctanone | Tricyclic benzothiazine derivative | 33% nih.govacs.org |

Attempts to extend this reaction to create 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxides using ester enolates were unsuccessful, yielding only the reductively dehalogenated product. nih.govacs.org However, an alternative S(RN)1-based synthesis was successful when using an oxazoline (B21484) anion as a synthetic equivalent for an ester. nih.govacs.org

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool for the synthesis of complex aromatic compounds by enabling reactions at specific, otherwise unreactive, C-H bonds. The sulfonamide group present in this compound can act as an effective directing group in several metal-catalyzed transformations.

The Catellani reaction is a palladium-catalyzed process that utilizes norbornene (NBE) as a transient mediator to orchestrate sequential ortho C-H functionalization and ipso cross-coupling of an aryl halide. researchgate.netwikipedia.org While traditionally initiated with a Pd(0) catalyst, recent advancements have established Pd(II)-initiated Catellani-type reactions that start with different materials and operate via distinct mechanisms. snnu.edu.cnnih.govnorthampton.ac.uk

In this context, the sulfonamide moiety can serve as an effective directing group to guide the palladium catalyst to a specific ortho C-H bond. aablocks.comnih.gov The catalytic cycle for a Pd(II)-initiated, sulfonamide-directed meta-arylation of a benzylsulfonamide derivative (an analogue demonstrating the directing group's utility) typically proceeds as follows:

A Pd(II) catalyst coordinates with the sulfonamide directing group.

This is followed by C-H activation at the ortho position of the aromatic ring, forming a key palladacycle intermediate.

The palladacycle undergoes migratory insertion with norbornene.

Subsequent reaction with an aryl iodide coupling partner and reductive elimination furnishes the meta-arylated product. aablocks.com

This strategy has been successfully applied to the meta-selective C-H arylation of benzylsulfonamide derivatives, demonstrating the utility of the sulfonamide group in directing the palladium catalyst. aablocks.com The resulting products are valuable as they can be further transformed into other important functional groups. aablocks.com

Table 2: Example of Sulfonamide-Directed meta-C-H Arylation

| Substrate | Coupling Partner | Catalyst/Mediator | Ligand | Product | Yield | Reference |

| Benzylsulfonamide derivative | Aryl Iodide | Pd(OAc)₂ / Mediator 52 | Isoquinoline | meta-arylated benzylsulfonamide | Moderate to High | aablocks.com |

Note: Mediator 52 refers to a specific chemical mediator used in the cited study.

Visible-light photocatalysis has become a prominent strategy for C-H functionalization, offering mild reaction conditions and novel reactivity pathways. nih.govrsc.org Photocatalytic reactions can activate C-H bonds through processes like hydrogen atom transfer (HAT), enabling the formation of C-C and C-heteroatom bonds. nih.govnih.gov

The functionalization of benzylic C-H bonds via photocatalysis is a well-established method. In the context of sulfonamidation, the general mechanism involves the following steps:

A photocatalyst (PC) absorbs visible light, reaching an excited state (PC*).

The excited photocatalyst interacts with a sulfonamide-based precursor, potentially generating a sulfonyl radical through an energy transfer or redox process.

This highly reactive sulfonyl radical abstracts a hydrogen atom from a benzylic position of a substrate (e.g., toluene or a derivative), generating a benzylic radical.

The benzylic radical then combines with the sulfonyl radical (or another related intermediate) to form the desired C-S bond, resulting in the sulfonamidated product.

This approach allows for the direct conversion of abundant hydrocarbon feedstocks into valuable sulfonamides under mild conditions. nih.govnih.gov While this compound itself would act as the substrate rather than the source of the sulfonyl radical in this specific context, related sulfonyl chlorides or other activated sulfonamide derivatives are typically used as the radical precursors for such transformations. The methodology highlights a powerful strategy for modifying molecules containing both a sulfonamide group and a benzylic C-H bond.

Table 3: General Scheme for Photocatalytic Benzylic C-H Sulfonamidation

| Substrate (Benzylic C-H source) | Sulfonyl Radical Source | Photocatalyst | Conditions | Product Type | Reference |

| Toluene derivatives, Alkyl arenes | N-Sulfonylimines, Sulfonyl Chlorides | Organic Dyes, Metal Complexes | Visible Light, Room Temp. | Benzylic Sulfonamide | nih.govnih.gov |

| Diarylmethane, Alkyl arenes | Sulfoximine derivatives | Iridium or Ruthenium complexes | Visible Light, Room Temp. | Benzylic Sulfoximine (related transformation) | nih.gov |

Mechanistic Investigations into Reactions of 2 Iodobenzene 1 Sulfonamide

Radical Mechanism Pathways

Radical mechanisms are central to many transformations involving 2-iodobenzene-1-sulfonamide and related sulfonamide compounds. These pathways are often initiated by light or a chemical initiator and proceed through highly reactive radical intermediates.

Single Electron Transfer (SET) is a fundamental step that can initiate radical reaction cascades. In the context of this compound, the iodine atom makes the molecule susceptible to SET processes. Diaryliodonium(III) salts, which share the aryl-iodine bond, are known to induce SET oxidation of electron-rich arenes. nih.gov This process, often promoted by a Lewis acid, involves the transfer of a single electron to the iodonium (B1229267) salt, generating an aromatic radical cation and leading to C-C bond formation. nih.gov While this compound is not an iodonium salt itself, the C-I bond can participate in similar SET events, especially under reductive conditions or photoredox catalysis, where an electron is transferred from a reductant to the aryl iodide, leading to the cleavage of the C-I bond and formation of an aryl radical.

Furthermore, evidence from base-induced homolytic aromatic substitution (BHAS) reactions involving haloarenes suggests that additives like N,N′-dialkyldiketopiperazine (DKP) can act as electron-transfer initiators. rsc.org The enolate of the DKP additive can transfer a single electron to the haloarene, initiating the radical chain reaction. rsc.org Such a process could be relevant for reactions where this compound is coupled with other arenes in the presence of a strong base and a suitable SET initiator. The transfer of an electron results in the formation of a radical anion, which then expels the iodide ion to generate the 2-sulfonamidophenyl radical.

| SET Initiation Step | Description | Key Species Formed |

| Reductive SET | An external reductant transfers an electron to the C-I bond. | 2-Sulfonamidophenyl radical, Iodide anion |

| Oxidative SET | An electron is transferred from an electron-rich species to an activated form of the aryl iodide. | Aromatic radical cation |

| Additive-Induced SET | An initiator, such as a DKP enolate, transfers an electron to the aryl iodide. | 2-Sulfonamidophenyl radical anion |

The sulfonamide moiety (-SO₂NH₂) is a key functional group for generating nitrogen-centered radicals (NCRs). mdpi.com NCRs are highly reactive intermediates that can participate in a variety of synthetic transformations, including C-H amination and imination. mdpi.comnih.gov Precursors to NCRs often involve converting the N-H bond to a more labile N-X bond (where X can be a halogen, oxygen, or another nitrogen group). mdpi.com

A proposed mechanism for the formation of N-sulfonyl imines involves the in-situ generation of an N-iodo sulfonamide species (R-SO₂NHI) from a sulfonamide, an iodine source, and a hypervalent iodine reagent like PIDA (phenyliodine diacetate). mdpi.com This N-iodo species serves as a potent NCR precursor. mdpi.com Upon activation by visible light or heat, it undergoes homolytic cleavage of the N-I bond to form a sulfonamidyl radical. mdpi.com

Readily prepared N-aminopyridinium salts are also valuable precursors for generating N-centered radicals under mild photoredox conditions. nih.gov Reduction of these salts via single electron transfer cleanly produces amidyl radicals, which can then be used for the direct C-H amination of arenes and heteroarenes. nih.gov This highlights a general strategy where the sulfonamide nitrogen of this compound could be derivatized to create a suitable precursor for NCR generation.

Types of Nitrogen-Centered Radicals and Their Precursors

| Radical Type | General Structure | Common Precursor(s) |

|---|---|---|

| Aminyl Radical | R¹-N(•)-R² | N-halogenated amines |

| Amidyl Radical | R¹-CO-N(•)-R² | N-aminopyridinium salts, Aryloxyamides |

| Iminyl Radical | R=N• | O-aroyloximes |

Once a nitrogen-centered radical is formed from a sulfonamide precursor, it can facilitate subsequent reactions, such as the abstraction of a hydrogen atom. In a proposed mechanism for N-sulfonyl imine formation, the generated sulfonamidyl radical abstracts a hydrogen atom from an aldehyde's C-H bond. mdpi.com This step produces a relatively stable acyl radical (R-C•=O). mdpi.com

This acyl radical intermediate is a key branching point in the mechanism. It can be oxidized by an iodine radical to form an acyl hypoiodite, or it can combine with an iodine radical to form an acyl iodide. mdpi.com Both of these species would readily hydrolyze in the presence of water to yield a carboxylic acid byproduct, driving the reaction forward while the main pathway proceeds towards imine formation through a condensation mechanism. mdpi.com

The sulfonamide functional group, typically regarded as stable, can be strategically converted into a sulfonyl radical (RSO₂•) intermediate, unlocking novel reactivity. nih.gov A metal-free, photocatalytic method allows for the conversion of N-sulfonylimines, which are readily formed from sulfonamides, into sulfonyl radicals. nih.gov This process is believed to occur via a triplet-triplet energy transfer from the excited photocatalyst to the N-sulfonylimine, which then undergoes β-scission to release the sulfonyl radical. nih.gov This radical can then engage in various transformations, such as addition to alkenes. nih.gov

Another context in which sulfonyl radicals are generated is through the radical cyclization of ene sulfonamides. nih.gov The initial cyclization produces an α-sulfonamidoyl radical, which can then undergo β-fragmentation to eliminate a stable phenylsulfonyl radical and form an imine. nih.gov These examples show that the S-N or S-C bond in derivatives of this compound can be cleaved under radical conditions to generate reactive sulfonyl radical intermediates, which are valuable for constructing sulfone-containing molecules. rsc.org

Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred together, often in a concerted step, to avoid high-energy charged intermediates. nih.govresearchgate.net While PCET is essential for many productive chemical transformations, it can also manifest as a parasitic or inhibitory pathway.

Ionic Reaction Mechanisms

Beyond radical pathways, this compound can participate in a range of ionic reactions, largely dictated by the reactivity of the aryl iodide and sulfonamide functional groups. The iodine atom can be replaced via nucleophilic substitution or, more commonly, participate in transition metal-catalyzed cross-coupling reactions. benchchem.com

For instance, the iodobenzene (B50100) moiety is an excellent substrate for palladium/copper-catalyzed reactions. acs.org In these catalytic cycles, the mechanism typically involves the oxidative addition of the C-I bond to a low-valent metal center (e.g., Pd(0)), forming an arylpalladium(II) intermediate. This is an ionic process involving the formal transfer of the aryl group and iodide to the metal. This intermediate can then undergo further steps like migratory insertion and reductive elimination to form new C-C, C-N, or C-S bonds. Iodobenzene and its derivatives are effective partners in such reactions, including silylcarbonylations and other cross-couplings. acs.orgacs.org The sulfonamide group itself can also engage in ionic reactions, such as deprotonation by a strong base to form an anion, which can then act as a nucleophile.

Detailed Studies of Transition Metal-Catalyzed Mechanisms

Transition metal catalysis is fundamental to many reactions involving this compound, particularly in cross-coupling processes. The mechanisms of these reactions are typically composed of a series of well-defined elementary steps, including oxidative addition, migratory insertion, and reductive elimination. researchgate.net

The critical initiating step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the carbon-iodine bond of this compound to a low-valent metal center, such as palladium(0). researchgate.net Mechanistic studies on the oxidative addition of iodobenzene to palladium(0) complexes have shown that the pathway can be intricate. For instance, the reaction with a bisphosphine palladium(0) complex, [Pd(Q-phos-tol)₂], proceeds through an irreversible associative displacement of a phosphine (B1218219) ligand by the iodobenzene. acs.org This contrasts with the mechanisms for bromo- and chloroarenes, which involve rate-limiting dissociation of a phosphine ligand. acs.org Further investigations have revealed that the oxidative addition of iodobenzene can be surprisingly complex, with evidence suggesting a mixture of pathways, including those that are independent of the iodobenzene concentration and potentially influenced by the solvent. nih.gov

The ligands coordinated to the metal center play a crucial role in the catalytic cycle. In palladium-catalyzed allylic C-H amination reactions using sulfonamides, mixed sulfoxide-oxazoline (SOX) ligands are effective. nih.gov Mechanistic studies suggest that the SOX ligand helps to stabilize a cationic intermediate, which is analogous to the function of phosphine ligands in other palladium-catalyzed reactions. nih.gov Similarly, in copper-catalyzed N-arylation of amides with aryl iodides, chelating diamine ligands are critical for controlling the concentration and reactivity of the active catalytic species. acs.org

In some advanced catalytic systems, multiple transition metals work in concert to achieve a transformation. A notable example is the Pd/Cu-catalyzed four-component silylcarbonylation of alkynes, where a sulfonamide group is a tolerated functionality. acs.orgacs.org This transformation is governed by two distinct but interconnected catalytic cycles:

Copper Catalytic Cycle : A copper(I) species reacts with a silylboronate to generate a silylcopper intermediate. acs.orgacs.org

Palladium Catalytic Cycle : The palladium catalyst undergoes oxidative addition with an aryl iodide, followed by the insertion of carbon monoxide to form an acylpalladium intermediate. acs.orgacs.org

Role of Oxidants, Reductants, and Catalysts in Reaction Mechanisms

The outcomes of reactions involving this compound are heavily influenced by the specific roles of catalysts, as well as the presence of oxidants and reductants.

Catalysts: As detailed previously, transition metals like palladium and copper are central catalysts. In the dual Pd/Cu silylcarbonylation system, each metal has a non-redundant role: copper activates the silicon reagent, while palladium activates the aryl iodide and facilitates carbonylation. acs.orgacs.org

Oxidants: Oxidizing agents are frequently employed, particularly in reactions that form new bonds to the sulfonamide nitrogen or sulfur atom. Hypervalent iodine compounds are common oxidants.

Diacetoxyiodobenzene (PhI(OAc)₂) : In the synthesis of sulfinamidines from sulfenamides, PhI(OAc)₂ acts as the oxidant. A proposed mechanism involves the initial oxidative addition of the sulfenamide (B3320178) to the iodine(III) center, forming a new intermediate. This is followed by ligand exchange with an amine and subsequent elimination to yield the final product. chemrxiv.org

2-Iodoxybenzoic acid (IBX) : IBX is a powerful oxidant capable of facilitating reactions through radical pathways. For instance, IBX can oxidize an arylhydrazine to generate an aryl radical, which can then participate in C-H arylation reactions. mdpi.com The proposed mechanism involves the oxidation of the hydrazine (B178648) to a phenyldiazine intermediate, which then interacts with another molecule of IBX to produce the phenyl radical via single-electron transfer (SET). mdpi.com

Photocatalysis: An alternative to metal-based catalysis involves the use of organic photocatalysts. In a metal-free approach for the late-stage functionalization of sulfonamides, an organic photocatalyst operating via an energy-transfer (EnT) mechanism can activate N-sulfonylimines. acs.orgnih.gov This process generates sulfonyl radical intermediates, which can then be coupled with various alkene fragments. acs.orgnih.gov This strategy allows the sulfonamide itself to be converted into a synthetically useful sulfinate anion intermediate. acs.orgnih.gov

Reductants: Reductive processes can also be significant. In the photostimulated SRN1 reaction of this compound with certain ketone enolates, a reductive dehalogenation (hydrodehalogenation) of the starting material can become the dominant pathway. acs.org The extent of this reduction was found to be directly proportional to the number of β-hydrogen atoms present in the ketone enolate, suggesting the enolate itself can act as the reducing agent. acs.org

Application of Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is an indispensable tool for tracing the movement of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways. ias.ac.inresearchgate.net This technique has been applied to reactions of sulfonamides to clarify complex mechanisms.

A prominent example is the development of a late-stage ¹⁸O labeling method for primary sulfonamides. chemrxiv.orgchemrxiv.org This "degradation-reconstruction" strategy involves the deamination of the starting sulfonamide to form a sulfinate intermediate. This intermediate is then isotopically enriched by reacting it with H₂¹⁸O and subsequently re-aminated using ¹⁵NH₃(aq), affording a final product with multiple isotopic labels (e.g., M+5). chemrxiv.orgchemrxiv.org This method confirms that the oxygen atoms in the final sulfonamide originate from the water used in the reconstruction step and provides a robust way to synthesize stable isotope-labeled standards for analytical studies. chemrxiv.orgchemrxiv.org

The table below summarizes the isotopic enrichment achieved for various aryl sulfonamides using this degradation-reconstruction pathway.

Table 1: Isotopic Enrichment of Aryl Sulfonamides via Degradation-Reconstruction Data sourced from ChemRxiv. chemrxiv.org

| Entry | Aryl Sulfonamide | M+5 Isotopic Enrichment (%) |

|---|---|---|

| 1 | 4-Methylbenzenesulfonamide | 89 |

| 2 | 4-Methoxybenzenesulfonamide | 88 |

| 3 | 4-Chlorobenzenesulfonamide | 85 |

| 4 | 4-(Trifluoromethyl)benzenesulfonamide | 87 |

| 5 | 4-Fluorobenzenesulfonamide | 90 |

| 6 | Naphthalene-2-sulfonamide | 88 |

Deuterium (B1214612) labeling has also been crucial in understanding the reaction of this compound itself. In its photostimulated reaction with ketone enolates, it was observed that some substrates led primarily to the reduction of the C-I bond rather than the desired cyclization. acs.org To confirm the source of the hydrogen atom in this reduction, an experiment was conducted using 2,4-dimethyl-3-pentanone-d₁₄, a ketone fully labeled with deuterium at all positions except the carbonyl carbon. acs.org The results of this study confirmed that the β-hydrogens (which were deuteriums in the labeled experiment) of the ketone enolate were indeed responsible for the reductive dehalogenation process. acs.org

In other systems, such as the Pd/Cu-catalyzed silylcarbonylation, a deuterium labeling experiment was performed to probe the initial steps of the catalytic cycle. acs.orgacs.org The lower-than-expected deuterium incorporation into the product suggested that the high reactivity of the terminal alkyne's hydrogen atom in the alkaline reaction medium played a significant role, providing insight into the reaction's initiation phase. acs.orgacs.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate (B1210297) |

| 2,4-dimethyl-3-pentanone-d₁₄ |

| Diacetoxyiodobenzene (PhI(OAc)₂) |

| 2-Iodoxybenzoic acid (IBX) |

| Iodobenzene |

| Bromobenzene |

| Chlorobenzene |

| 4-Methylbenzenesulfonamide |

| 4-Methoxybenzenesulfonamide |

| 4-Chlorobenzenesulfonamide |

| 4-(Trifluoromethyl)benzenesulfonamide |

| 4-Fluorobenzenesulfonamide |

| Naphthalene-2-sulfonamide |

| H₂¹⁸O |

| ¹⁵NH₃(aq) |

| Carbon monoxide |

| Copper(I) chloride |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Iodobenzene 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Iodobenzene-1-sulfonamide in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the sulfonamide group. The four protons on the benzene (B151609) ring typically appear in the aromatic region, generally between 6.5 and 8.5 ppm. researchgate.netlibretexts.org Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the ortho-positioned iodo and sulfonamide substituents. The protons of the -SO₂NH₂ group are notable for their lability and tendency to undergo hydrogen bonding. msu.edu This often results in a broad singlet that can appear over a wide chemical shift range, typically between 8.78 and 11.03 ppm, with its exact position being sensitive to factors like solvent and concentration. researchgate.netrsc.org The proton of the sulfonamide –SO₂NH– group manifests its presence as a singlet peak. rsc.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (Ar-H) | 6.5 - 8.5 | Multiplet | Complex pattern due to ortho substitution. |

| Sulfonamide (SO₂NH₂) | 8.7 - 11.1 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

In the ¹³C NMR spectrum, the carbon atoms of the benzene ring exhibit distinct resonances based on their chemical environment. Aromatic carbons in sulfonamide derivatives generally show signals in the region between 111 and 161 ppm. rsc.org The carbon atom directly bonded to the iodine (C-I) is significantly influenced by the halogen's electronegativity and heavy atom effect. Halogen substitution can have complex effects, with iodine often causing a shift to a higher field (lower ppm value) compared to other halogens. msu.edu The carbon atom attached to the sulfonamide group (C-S) is also shifted downfield due to the electron-withdrawing nature of the -SO₂ group. The remaining four aromatic carbons will appear at chemical shifts influenced by their position relative to these two powerful substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-I | ~95 - 105 | Upfield shift due to the heavy atom effect of iodine. |

| C-S | ~140 - 150 | Downfield shift due to the electron-withdrawing sulfonamide group. |

| Other Ar-C | ~120 - 140 | Shifts are dependent on proximity to the iodo and sulfonyl substituents. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these methods are particularly useful for confirming the presence and electronic environment of the sulfonamide moiety.

The sulfonamide group (-SO₂NH₂) gives rise to several characteristic and intense bands in the IR spectrum. The most prominent of these are the asymmetric and symmetric stretching vibrations of the sulfur-oxygen double bonds (SO₂). These vibrations are consistently found in specific regions of the spectrum for sulfonamide derivatives. csic.es The asymmetric SO₂ stretch typically appears as a strong band in the 1310–1320 cm⁻¹ range, while the symmetric stretch is observed between 1143 and 1155 cm⁻¹. rsc.org The stretching vibration of the sulfur-nitrogen bond (S-N) is found at a lower frequency, generally appearing in the 895–914 cm⁻¹ region. rsc.org These bands are fundamental for the structural confirmation of sulfonamides.

Table 3: Characteristic Vibrational Frequencies for the Sulfonamide Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| SO₂ Asymmetric Stretch | 1310 - 1320 | Strong |

| SO₂ Symmetric Stretch | 1143 - 1155 | Strong |

| S-N Stretch | 895 - 914 | Medium-Weak |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) provides definitive information about the precise three-dimensional arrangement of atoms and molecules in the solid state. Analysis of the crystal structures of sulfonamides reveals crucial details about bond lengths, bond angles, and the intermolecular forces that govern the crystal packing. csic.es A dominant feature in the crystal packing of primary sulfonamides is the formation of hydrogen-bonded dimers through the N-H and S=O groups of the sulfonamide moiety. semanticscholar.org In these arrangements, the N-H of one molecule acts as a hydrogen bond donor to one of the sulfonyl oxygens of a neighboring molecule, forming a characteristic ring motif. These strong N-H···O hydrogen bonds are a primary organizing force in the crystal lattice. csic.esnih.gov The presence of the iodine atom can lead to additional intermolecular contacts, such as C-I···π interactions, which further stabilize the crystal packing. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. The molecular weight of this compound (C₆H₆INO₂S) is 283.09 g/mol . chemscene.comnih.gov

Under electrospray ionization (ESI) or electron impact (EI) conditions, aromatic sulfonamides exhibit characteristic fragmentation pathways. nih.gov A key and frequently observed fragmentation is the extrusion of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.gov This process is often promoted by substituents on the aromatic ring. nih.gov For this compound, the protonated molecule [M+H]⁺ would have an m/z of 284. The subsequent loss of SO₂ would generate a prominent fragment ion at m/z 220. Other significant fragments can arise from the cleavage of the C-S and C-I bonds.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

| 284 | [C₆H₆INO₂S + H]⁺ | Protonated molecular ion ([M+H]⁺) |

| 220 | [C₆H₆IN + H]⁺ | Loss of SO₂ from the molecular ion |

| 204 | [C₆H₄I]⁺ | Phenyl-iodine cation from C-S bond cleavage |

| 157 | [C₆H₅SO₂NH₂]⁺ | Benzenesulfonamide cation from C-I bond cleavage |

| 127 | [I]⁺ | Iodine cation |

Computational and Theoretical Chemistry Studies on 2 Iodobenzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for elucidating the molecular and electronic characteristics of 2-iodobenzene-1-sulfonamide.

Optimization of Molecular Geometry and Conformational Analysis

Theoretical calculations help in predicting key bond lengths and angles. For instance, in analogous halogenated sulfonamides, the S=O and S-N bond lengths are typically around 1.43 Å and 1.57 Å, respectively. The C-I bond is significantly longer than C-H bonds, approximately 2.08 Å, due to the large atomic radius of iodine. The geometry around the sulfur atom in the sulfonamide group (-SO₂NH₂) is tetrahedral.

Table 1: Predicted Bond Lengths in Halogenated Sulfonamides

| Bond | Typical Length (Å) |

|---|---|

| S=O | ~1.43 |

| S-N | ~1.57 |

| C-I | ~2.08 |

| C-C (arom.) | ~1.39 |

Data derived from analogous halogenated sulfonamides and benzene (B151609) derivatives.

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational analysis, often performed alongside experimental techniques like FTIR and Raman spectroscopy, aids in assigning the observed spectral bands to specific molecular motions. While specific experimental spectra for this compound are not detailed in the provided context, studies on similar molecules like p-iodobenzene sulfonyl chloride demonstrate the utility of DFT in this area. researchgate.net For instance, the stretching vibrations of the SO₂ group and the S=O bond can be precisely identified. researchgate.net Such analyses are crucial for confirming the molecular structure and understanding the vibrational modes, which are influenced by the electronic environment and molecular geometry.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For molecules like this compound, the HOMO is typically associated with the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). researchgate.netresearchgate.net DFT calculations reveal that in related compounds, there is an electron density transfer from the benzene ring and the iodine atom to the electron-withdrawing sulfonyl group. researchgate.net This intramolecular charge transfer is a defining characteristic of the electronic structure. The HOMO-LUMO analysis helps in predicting the sites most susceptible to electrophilic and nucleophilic attack.

Investigation of Charge Transfer Interactions

The electronic landscape of this compound is characterized by significant charge transfer interactions. The sulfonamide group, being a potent electron-withdrawing group, pulls electron density from the aromatic ring. Natural Bond Orbital (NBO) analysis is a computational method used to quantify these charge transfer interactions within the molecule. Studies on similar sulfonamides have utilized NBO to understand the stability and reactivity arising from nitrogen-sulfur and sulfur-oxygen charge transfers. researchgate.net

Molecular electrostatic potential (MEP) calculations, another DFT-based method, visually represent the charge distribution. In these maps, electronegative atoms like oxygen and nitrogen show regions of negative potential, indicating their role as hydrogen bond acceptors, while the iodine atom can exhibit positive regions, suggesting its potential for halogen bonding.

Rotational Potentials and Characteristics of the S-N Bond

The bond between the sulfur and nitrogen atoms (S-N) in the sulfonamide group is a critical structural feature. The molecule possesses a rotatable bond count of one, which corresponds to the C-S bond, allowing the sulfonamide group to rotate relative to the benzene ring. nih.gov However, the rotation around the S-N bond itself is also a subject of theoretical interest. Quantum chemical analyses on related sulfonamides have explored the rotational barriers and conformational preferences associated with this bond. These studies help to understand the flexibility of the sulfonamide group and how its orientation can influence intermolecular interactions.

Molecular Orbital (MO) Calculations for Reaction Mechanism Insights

Molecular orbital calculations provide a framework for understanding the mechanisms of chemical reactions involving this compound. The frontier molecular orbital theory posits that reactions are governed by the interaction between the HOMO of one reactant and the LUMO of another. researchgate.net

In the context of this compound, MO calculations can shed light on its reactivity in various chemical transformations. For example, recent research has demonstrated the late-stage functionalization of sulfonamides through the generation of sulfonyl radical intermediates via a metal-free photocatalytic approach. acs.org Computational studies can model the electronic changes that occur during the formation of such intermediates and predict the feasibility of subsequent reactions with other molecules, such as alkenes. acs.org These theoretical insights are invaluable for designing new synthetic methodologies and for understanding the compound's behavior in different chemical environments.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a method used to partition crystal space into regions where the electron distribution of a promolecule (a molecule within the crystal) dominates that of the surrounding molecules. This technique allows for a detailed examination of intermolecular contacts and their relative significance. The analysis involves mapping various properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact.

Although a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, analysis of closely related structures, such as other halogenated sulfonamides and 2-iodo-phenyl derivatives, provides a strong basis for predicting the principal interactions. For instance, studies on various sulfonamides consistently reveal the prominent role of hydrogen bonding involving the sulfonamide group (N-H···O). nih.govrsc.org Furthermore, the presence of an iodine atom introduces the potential for halogen bonding (I···O or I···N), a significant directional interaction that can influence crystal architecture. researchgate.netresearchgate.net

Based on the analysis of analogous compounds, a hypothetical breakdown of the intermolecular contacts for this compound can be projected. The primary interactions expected to dominate the crystal packing are hydrogen bonds and halogen bonds. The sulfonamide moiety is a potent hydrogen bond donor (-NH₂) and acceptor (-SO₂), leading to the formation of robust N-H···O hydrogen bonds, which often form dimers or extended chains. rsc.orgnih.gov The iodine atom, being ortho to the sulfonamide group, is sterically accessible and electronically capable of participating in halogen bonding with electronegative atoms like oxygen from an adjacent sulfonyl group. researchgate.netresearchgate.net

To illustrate the expected distribution of these interactions, a representative data table based on analyses of similar structures is presented below. It is important to note that these values are illustrative and a definitive analysis would require experimental crystallographic data for this compound.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

| H···H | 35 - 45 |

| O···H / H···O | 20 - 30 |

| I···H / H···I | 5 - 15 |

| C···H / H···C | 5 - 10 |

| I···O / O···I | 3 - 8 |

| C···C | 2 - 5 |

| N···H / H···N | 1 - 3 |

| I···N / N···I | < 2 |

| I···I | < 1 |

This table numerically represents the anticipated hierarchy of intermolecular forces, with the ubiquitous H···H contacts covering the largest surface area, followed by the structurally significant O···H hydrogen bonds. The contributions from contacts involving the iodine atom (I···H, I···O) are also expected to be notable, underscoring the role of the halogen in directing the crystal packing. The detailed investigation of these interactions through Hirshfeld surface analysis provides invaluable insights into the structure-property relationships of this compound and guides the design of new materials with desired solid-state properties.

Synthesis and Applications of Novel 2 Iodobenzene 1 Sulfonamide Derivatives

Synthesis of 2H-1,2-Benzothiazine 1,1-Dioxides

A significant application of 2-iodobenzene-1-sulfonamide is in the synthesis of 2H-1,2-benzothiazine 1,1-dioxides, a class of heterocyclic compounds with notable biological activities. One prominent method involves the photostimulated SRN1 reaction of this compound with ketone enolates in liquid ammonia (B1221849). nih.govacs.orgfigshare.com This heteroannulation process has been successfully employed with various ketone enolates, leading to fair to good yields of the desired benzothiazine derivatives. nih.govacs.org

For instance, reactions with potassium enolates derived from acetone, pinacolone, butanone, and 3-methyl-2-butanone (B44728) have proven effective. nih.govacs.orgfigshare.com The reaction also extends to cyclic ketone enolates, such as those from cyclopentanone, cyclohexanone, and cyclooctanone, affording novel tricyclic benzothiazine derivatives. nih.govacs.org However, the reaction is not without its limitations. Reductive dehalogenation of the starting material can be a competing process, particularly with ketone enolates that possess β-hydrogen atoms. nih.govacs.org The extent of this reduction is proportional to the number of β-hydrogens in the enolate. nih.govacs.orgfigshare.com

Furthermore, attempts to synthesize 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxides through reactions with ester enolates like those from tert-butyl acetate (B1210297) and ethyl phenylacetate (B1230308) were unsuccessful, resulting only in the reduction of the starting this compound. nih.govacs.org A workaround for this involved using an oxazoline (B21484) anion as a synthetic equivalent for the ethyl phenylacetate enolate, which allowed for the successful synthesis of the target benzothiazine. nih.govacs.orgacs.org Another approach to 1,2-benzothiazine 1,1-dioxides involves a domino Stille-like/azacyclization reaction between 2-iodobenzenesulfonamide moieties and allenylstannanes, offering a general and regioselective one-pot synthesis. researchgate.net

Table 1: Synthesis of 2H-1,2-Benzothiazine 1,1-Dioxides via SRN1 Reactions

| Ketone Enolate Source | Product | Observations |

|---|---|---|

| Acetone | 3-Methyl-2H-1,2-benzothiazine 1,1-dioxide | Fair to good yield |

| Pinacolone | 3-tert-Butyl-2H-1,2-benzothiazine 1,1-dioxide | Fair to good yield |

| Butanone | 3-Ethyl-2H-1,2-benzothiazine 1,1-dioxide | Fair to good yield |

| 3-Methyl-2-butanone | 3-Isopropyl-2H-1,2-benzothiazine 1,1-dioxide | Fair to good yield |

| Cyclopentanone | Tricyclic benzothiazine derivative | Formation of new tricyclic system |

| Cyclohexanone | Tricyclic benzothiazine derivative | Formation of new tricyclic system |

| 3-Pentanone | Predominantly reductive dehalogenation | Reduction competes with substitution |

| Ethyl Phenylacetate | Only reductive dehalogenation | Unsuccessful for direct synthesis of the corresponding keto-derivative |

Formation of Diverse N-Substituted Sulfonamides

The sulfonamide group in this compound is amenable to various substitution reactions, allowing for the creation of a diverse library of N-substituted derivatives. The sulfonamide motif is a key feature in many therapeutic agents, and its N-functionalization can significantly modulate a molecule's physicochemical properties, such as acidity, solubility, and bioavailability. nih.gov Classical synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with ammonia or an amine. acs.org In the context of this compound, the primary sulfonamide can be functionalized to yield secondary or tertiary sulfonamides.

For instance, palladium(II)-catalyzed C-H arylation reactions have been developed to construct biaryl sulfonamides. In these reactions, an N,N-disubstituted iodobenzenesulfonamide, such as N,N-dibenzyl-4-iodobenzenesulfonamide, can be coupled with aromatic carboxamides bearing a directing group. nih.gov This highlights a pathway where the sulfonamide is pre-functionalized before the coupling reaction. The synthesis of N-substituted sulfonamides is a critical step in creating molecules with potential applications in medicinal chemistry, as evidenced by the development of sulfonamide-substituted indolylarylsulfones as HIV-1 inhibitors and the use of sulfonamide complexes as antifungal agents. nih.govnih.gov

Preparation of Sulfonimidates and Sulfonimidamides

The synthesis of sulfonimidates and sulfonimidamides, which are aza-analogues of sulfonates and sulfonamides, respectively, represents an advanced functionalization of the sulfonamide group. These motifs are of growing interest in medicinal and agricultural chemistry. researchgate.net

Sulfonimidates can be synthesized from readily available sulfinamides through an oxidative alkoxylation process. nih.govworktribe.com These sulfonimidates are valuable intermediates for the synthesis of sulfoximines via C-S bond formation with organometallic reagents. nih.govworktribe.com

The preparation of sulfonimidamides from sulfinamides can be achieved using hypervalent iodine reagents. mdpi.com For example, the combination of ammonium (B1175870) carbamate (B1207046) and iodosylbenzene diacetate has been used for the NH transfer to tertiary sulfinamides, yielding NH sulfonimidamides. mdpi.com Another approach involves a one-pot NH and O transfer reaction from sulfenamides. mdpi.com More recently, a method for the synthesis of NH-sulfonimidamides directly from sulfenamides has been reported. researchgate.net These methods provide access to a class of compounds that are considered attractive bioisosteres for sulfonamides. researchgate.net

Utility as a Versatile Building Block in Complex Heterocyclic Synthesis

This compound and its derivatives are valuable building blocks for the construction of complex heterocyclic frameworks. The presence of both the iodo and sulfonamide functionalities allows for sequential or domino reactions to build intricate molecular architectures.

Access to β-Carbolinones, Indolopyranones, Thienopyranones, and Pyrano-Imidazopyridines

A notable example of the utility of this compound derivatives is in a domino Stille-like/azacyclization reaction with allenylstannanes. researchgate.net This methodology not only provides access to 1,2-benzothiazine 1,1-dioxides but also opens up pathways to a variety of other heterocyclic systems, including β-carbolinones, indolopyranones, thienopyranones, and pyrano-imidazopyridines. researchgate.net

For instance, the synthesis of 3,6-disubstituted 4-ethoxycarbonylpyranoindol-1-ones has been achieved through the palladium-catalyzed intramolecular amination of 3-amino-4-(2-bromophenyl)-2-pyrones, which can be conceptually linked to the reactivity of ortho-haloaryl sulfonamides. researchgate.net While direct synthesis of all these heterocycles from this compound in a single report is not detailed, the underlying chemical principles demonstrate its potential as a precursor. The synthesis of β-carboline derivatives with aminosulfonyl groups has also been reported, highlighting the incorporation of the sulfonamide moiety into this class of heterocycles. nih.gov The synthesis of various imidazo[1,2-a]pyridine (B132010) derivatives, which can be part of a pyrano-imidazopyridine system, has been extensively reviewed, with some methods involving multicomponent reactions that could potentially utilize a building block like this compound. nih.govnih.gov

Table 2: Heterocyclic Systems Accessible from this compound Derivatives

| Heterocyclic System | Synthetic Strategy | Key Features |

|---|---|---|

| 1,2-Benzothiazine 1,1-dioxides | Domino Stille-like/Azacyclization | One-pot, regioselective |

| β-Carbolinones | Domino Stille-like/Azacyclization | Access to complex scaffolds |

| Indolopyranones | Domino Stille-like/Azacyclization | Building blocks for biologically active molecules |

| Thienopyranones | Domino Stille-like/Azacyclization | Versatile synthetic utility |

| Pyrano-Imidazopyridines | Domino Stille-like/Azacyclization | Potential for novel pharmaceutical agents |

Applications in Organic Synthesis as a Reagent, Ligand, or Directing Group

Beyond its role as a synthetic building block, this compound and its derivatives have found applications as reagents, ligands, and directing groups in organic synthesis.

The iodine atom in this compound allows it to be a precursor to hypervalent iodine reagents. For example, the oxidation of the related 2-iodobenzenesulfonic acid leads to the formation of 2-iodoxybenzenesulfonic acid (IBS), a powerful oxidizing agent. core.ac.uk Hypervalent iodine reagents are known for their use in a wide range of oxidative transformations. organic-chemistry.orgarkat-usa.org

The sulfonamide group can act as a directing group in C-H activation reactions. acs.orgnih.gov This allows for the functionalization of otherwise inert C-H bonds at positions ortho to the sulfonamide group, providing a powerful tool for late-stage functionalization of complex molecules. acs.orgsnnu.edu.cnsioc-journal.cn The ability of the sulfonamide to coordinate to a metal catalyst facilitates site-selective reactions such as olefination, arylation, and alkylation. acs.org

Furthermore, the sulfonamide moiety can be part of a larger ligand structure. For example, sulfonamide-containing ligands have been used in the synthesis of metal complexes with potential applications in catalysis or as therapeutic agents. nih.gov The development of palladium-peptide complexes for bioorthogonal catalysis also showcases the potential for incorporating sulfonamide-like structures into sophisticated catalytic systems. nih.gov

Q & A

Q. What are the standard protocols for synthesizing 2-Iodobenzene-1-sulfonamide in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves sulfonylation of 2-iodoaniline using sulfonic acid derivatives, followed by purification via recrystallization or column chromatography. Key steps include:

- Sulfonylation Reaction : React 2-iodoaniline with chlorosulfonic acid in anhydrous conditions (e.g., dry dichloromethane) under nitrogen atmosphere to form the sulfonyl chloride intermediate.

- Ammonolysis : Treat the intermediate with aqueous ammonia to yield the sulfonamide product.

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate the compound. Confirm purity via melting point analysis and HPLC (as in sulfonamide mixture separations, see ).

- Characterization : Provide -NMR, -NMR, and IR spectra. For NMR, prioritize peaks corresponding to the sulfonamide (-SONH) and iodine substituent (e.g., deshielded aromatic protons). Document all steps rigorously to ensure reproducibility, per guidelines for experimental documentation ().

Q. Key Considerations :

- Monitor reaction temperature to avoid decomposition of the iodobenzene moiety.

- Use inert conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer: Effective characterization requires a multi-technique approach:

- -NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~5–6 ppm, broad singlet). Compare with 2-iodoaniline precursors to confirm sulfonylation ().

- IR Spectroscopy : Confirm -SO-NH via symmetric/asymmetric S=O stretches (~1350 cm and ~1150 cm) and N-H stretches (~3300 cm).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic pattern (iodine has a distinct / ratio).

- X-ray Crystallography : If single crystals are obtained, analyze the crystal structure to confirm regiochemistry and hydrogen-bonding networks ().

Q. Data Interpretation Tips :

- Cross-reference spectral data with structurally similar sulfonamides (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide; ).

- Report solvent and instrument parameters to enable replication ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions in yields or spectral data often arise from variations in reaction conditions or characterization protocols. To address discrepancies:

- Reaction Optimization : Systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) using a Design of Experiments (DoE) approach. For example, higher temperatures may degrade iodine substituents, reducing yields ().

- Analytical Cross-Validation : Compare NMR data across multiple solvents (e.g., DMSO-d vs. CDCl) to assess solvent-induced shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.

- Reproducibility Checks : Share samples with independent labs for parallel characterization. Discrepancies in melting points or HPLC retention times may indicate impurities ().

- Computational Validation : Perform DFT calculations to predict NMR chemical shifts or IR bands, then compare with experimental data ().

Case Study :

A 20% yield discrepancy between two studies could stem from incomplete sulfonylation. Repeating the reaction with in-situ monitoring (TLC or FTIR) can identify intermediate stagnation points ().

Q. What computational modeling approaches are suitable for studying the electronic properties or reactivity of this compound?

Methodological Answer: Computational methods provide insights into electronic structure and reaction pathways:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level (with LANL2DZ basis set for iodine). Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to assess stability under varying conditions.

- Docking Studies : If the compound has biological targets (e.g., enzymes), perform docking simulations to evaluate binding affinities ().

Q. Validation Steps :

Q. How can researchers design experiments to investigate the stability of this compound under different storage or reaction conditions?

Methodological Answer: Stability studies should assess thermal, photolytic, and hydrolytic degradation:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.

- Forced Degradation : Expose the compound to UV light (254 nm), acidic/basic conditions, or elevated temperatures (40–80°C). Monitor degradation via HPLC at timed intervals ().

- Kinetic Studies : Fit degradation data to zero/first-order models to calculate half-lives. Use Arrhenius plots to extrapolate shelf-life at room temperature ().

Q. Documentation :

- Report degradation products using LC-MS and propose mechanistic pathways (e.g., hydrolysis of sulfonamide to sulfonic acid).

- Adhere to ICH guidelines for stability testing where applicable ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.